Cas no 507472-20-0 ((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid)

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid structure
507472-20-0 structure
Product Name:(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS-nummer:507472-20-0
MF:C25H20F3NO4
MW:455.425817489624
MDL:MFCD03428002
CID:934216
PubChem ID:7023391
Update Time:2025-05-24

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
    • FMOC-(S)-3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
    • Fmoc-(S)-3-Amino-3-(3-trifluoromethylphenyl)-propionic acid
    • Fmoc-β-Phe(3-CF3)-OH
    • Fmoc-3-Trifluoromethyl-L-b-phenylalanine
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
    • (3S)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID
    • DTXSID001123138
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic Acid
    • fmoc-(s)-3-amino-3-(3-trifluoromethyl phenyl)propanoic acid
    • AS-71030
    • MFCD03428002
    • (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenepropanoic acid
    • Fmoc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid, AldrichCPR
    • AC-25359
    • AKOS016843777
    • Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid
    • A50470
    • CS-0179101
    • 507472-20-0
    • EN300-650426
    • (S)-Fmoc-beta-Phe(3-CF3)-OH
    • MDL: MFCD03428002
    • Inchi: 1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
    • InChI-sleutel: YOGSOMNKKBEWAJ-QFIPXVFZSA-N
    • LACHT: FC(C1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F

Berekende eigenschappen

  • Exacte massa: 455.13400
  • Monoisotopische massa: 455.13444261g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 9
  • Complexiteit: 678
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5
  • Topologisch pooloppervlak: 75.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.350±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (8.7E-4 g/L) (25 ºC),
  • PSA: 75.63000
  • LogboekP: 6.15080

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid Prijsmeer >>

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